Emamectin
Overview
Description
- Emamectin is a macrocyclic lactone insecticide derived from avermectin, known for its low toxicity to non-target organisms and minimal environmental impact. It plays a significant role in pest management programs, especially for field crops (Ishaaya, Kontsedalov, & Horowitz, 2002).
Synthesis Analysis
- The synthesis process of Emamectin involves the fermentation of soil microorganisms, particularly Streptomyces avermitilis. This results in the production of avermectin molecules, which are further modified to create Emamectin (Ioriatti et al., 2009).
Molecular Structure Analysis
- Emamectin's molecular structure is characterized by its macrocyclic lactone ring. This structure is crucial for its mode of action, targeting insect nerve and muscle cells (Xu et al., 2016).
Chemical Reactions and Properties
- Emamectin interacts with specific receptors in insects, leading to paralysis and death. It persistently activates glutamate-gated chloride channels in invertebrates, while its effects on mammalian ion channels are less pronounced (Xu et al., 2016).
Physical Properties Analysis
- Emamectin benzoate, a common form of Emamectin, is known for its poor solubility in water and susceptibility to degradation by ultraviolet light. Novel formulations, like solid nanodispersions, have been developed to enhance its physical properties, such as solubility and photostability (Gao et al., 2022).
Chemical Properties Analysis
- The chemical properties of Emamectin, such as its high efficacy and selective toxicity against insects, make it a valuable tool in integrated pest management. It does not show cross-resistance with other insecticides and is generally safe for non-target organisms (Ioriatti et al., 2009).
Scientific Research Applications
Pesticidal Activity Against Phenacoccus solenopsis
- Scientific Field: Agriculture, Pest Control
- Application Summary: Emamectin Benzoate (EMB) is used in nanoformulations to enhance the efficiency, safety, and photostability of pesticides .
- Methods of Application: Two novel nanoformulations were prepared by loading EMB on cellulose nanocrystals (CNCs) and silicon dioxide nanoparticles (SNPs) as carriers through a freeze-drying method .
- Results: The LC50 values for EMB + SNPs, EMB + CNCs, and EMB commercial formulation against Phenacoccus solenopsis were 0.01, 0.05, and 0.31 μg/mL, respectively, indicating that both nanoformulations were more effective than the EMB commercial formulation .
Resistance in Tomato Borer Tuta absoluta
- Scientific Field: Agriculture, Pest Control
- Application Summary: Emamectin benzoate is used to control the tomato borer Tuta absoluta, a major pest of tomato .
- Methods of Application: Laboratory selections with emamectin benzoate for eight sequential generations resulted in an increase of the resistance ratio (RR) to 60-fold .
- Results: The use of known enzyme inhibitors revealed that P450s partially synergized emamectin benzoate resistance, suggesting potential implication of metabolic resistance .
Treatment of Sea-Lice Infestation in Salmon
- Scientific Field: Aquaculture
- Application Summary: Emamectin benzoate is used for the treatment of sea-lice infestation in salmon .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Effects on Gut Microbiota of Spodoptera frugiperda
- Scientific Field: Entomology, Microbiology
- Application Summary: Emamectin benzoate and tetrachlorantraniliprole have been studied for their effects on the gut microbiota of Spodoptera frugiperda, an important invasive pest .
- Methods of Application: The study used 16S rRNA sequencing to characterize the gut microbiota in S. frugiperda larvae exposed to emamectin benzoate or tetrachlorantraniliprole .
- Results: Exposure to these insecticides significantly altered the composition and diversity of the gastrointestinal microbiota in S. frugiperda .
Control of Corn Earworm
- Scientific Field: Agriculture, Pest Control
- Application Summary: Emamectin benzoate is used for the control of corn earworm .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Control of Field Crop Pests
- Scientific Field: Agriculture, Pest Control
- Application Summary: Emamectin benzoate is used for controlling field crop pests .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Control of Cotton Pests
- Scientific Field: Agriculture, Pest Control
- Application Summary: Emamectin benzoate is used for controlling pests in cotton fields .
- Methods of Application: In field assays, rows of cotton plants were sprayed until run-off with 5 or 25mg AI litre 1 (equivalent to 25gAI ha 1) .
- Results: The application resulted in a moderate effect against S littoralis larvae and very high potency on H armigera larvae .
Treatment of Sea-Lice Infestation in Aquaculture
- Scientific Field: Aquaculture
- Application Summary: Emamectin benzoate is used for the treatment of sea-lice infestation in aquaculture .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The results show that although sea lice infestations are reduced following the application of emamectin benzoate, not all treatments are effective. There is evidence of variation across geographical regions and a reduction in efficacy over time .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGAUYXQAKHKJ-COFQVFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153164 | |
Record name | Emamectin B1A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
886.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.20 at 23 °C /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health. | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Emamectin | |
Color/Form |
White to off-white powder, Off-white crystalline powder | |
CAS RN |
121124-29-6, 119791-41-2 | |
Record name | Emamectin B1A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121124296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emamectin B1A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMAMECTIN B1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX4GP7848F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-146 °C /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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